molecular formula C27H30O11 B10773002 10-OBn-ginkgolide C

10-OBn-ginkgolide C

Cat. No.: B10773002
M. Wt: 530.5 g/mol
InChI Key: YPOMAFCMSAKBRX-WULOTIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-OBn-ginkgolide C is a natural product derivative belonging to the class of terpene trilactones. It is isolated from the Ginkgo biloba tree, which is known for its medicinal properties. This compound is part of the ginkgolide family, which includes several other related compounds such as ginkgolide A, ginkgolide B, and ginkgolide J. These compounds are known for their neuroprotective and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-OBn-ginkgolide C involves multiple steps, starting from the extraction of ginkgolides from Ginkgo biloba leaves. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 10-OBn-ginkgolide C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-OBn-ginkgolide C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-OBn-ginkgolide C involves several molecular targets and pathways:

Comparison with Similar Compounds

10-OBn-ginkgolide C is unique among ginkgolides due to the presence of the benzyl group at the 10th position. Similar compounds include:

Properties

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

IUPAC Name

(1S,6R,9R,13S,17R)-8-tert-butyl-9,12,17-trihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C27H30O11/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,28-29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17+,18+,22?,24?,25?,26-,27+/m1/s1

InChI Key

YPOMAFCMSAKBRX-WULOTIIESA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@H]5O)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O

Origin of Product

United States

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